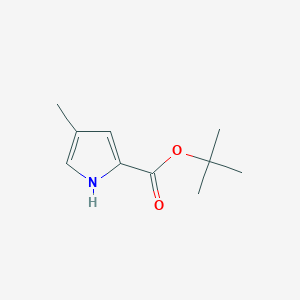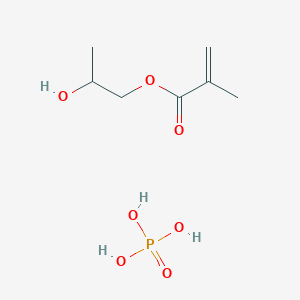![molecular formula C16H32N2 B14344979 3-[Dodecyl(methyl)amino]propanenitrile CAS No. 93463-33-3](/img/structure/B14344979.png)
3-[Dodecyl(methyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dodecyl(methyl)amino]propanenitrile is an organic compound with the molecular formula C16H32N2 It is a nitrile, characterized by the presence of a -CN functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[Dodecyl(methyl)amino]propanenitrile can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically carried out under reflux conditions to ensure complete substitution . Another method involves the dehydration of amides using phosphorus pentoxide (P4O10), which removes water from the amide group to form the nitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are scalable and can produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
3-[Dodecyl(methyl)amino]propanenitrile undergoes several types of chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids in the presence of dilute acid or alkali.
Reduction: The nitrile can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Addition: Hydrogen cyanide (HCN) in the presence of a base.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Addition: Hydroxynitriles.
Aplicaciones Científicas De Investigación
3-[Dodecyl(methyl)amino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[Dodecyl(methyl)amino]propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds . The long dodecyl chain enhances its hydrophobic interactions, making it useful in applications requiring amphiphilic properties .
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile: A simpler nitrile with a shorter carbon chain.
Acetonitrile: A widely used solvent with a single carbon atom in its nitrile group.
Butyronitrile: Another nitrile with a slightly longer carbon chain than propanenitrile.
Uniqueness
3-[Dodecyl(methyl)amino]propanenitrile is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring surfactant-like behavior and in the synthesis of complex organic molecules .
Propiedades
Número CAS |
93463-33-3 |
|---|---|
Fórmula molecular |
C16H32N2 |
Peso molecular |
252.44 g/mol |
Nombre IUPAC |
3-[dodecyl(methyl)amino]propanenitrile |
InChI |
InChI=1S/C16H32N2/c1-3-4-5-6-7-8-9-10-11-12-15-18(2)16-13-14-17/h3-13,15-16H2,1-2H3 |
Clave InChI |
MXGAJECBXWKDEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(C)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
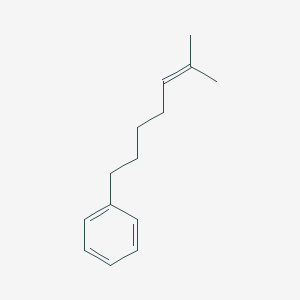

![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
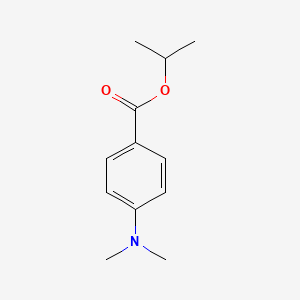
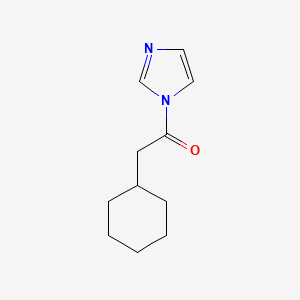
![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)

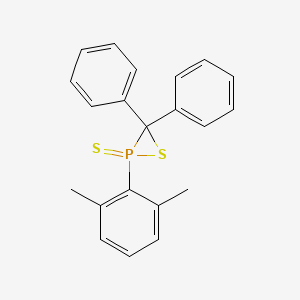
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
